CI-943

Descripción

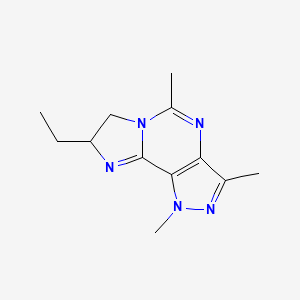

Structure

3D Structure

Propiedades

IUPAC Name |

11-ethyl-3,5,8-trimethyl-3,4,7,9,12-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),4,7-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5/c1-5-9-6-17-8(3)13-10-7(2)15-16(4)11(10)12(17)14-9/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFAVYALYCRERKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2C(=NC3=C(C2=N1)N(N=C3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880064 | |

| Record name | (+/-)-CI 943 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89239-35-0 | |

| Record name | CI 943 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089239350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-CI 943 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CI-943 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUY06K900N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CI-943

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-943, a novel antipsychotic candidate, presents a unique mechanism of action that diverges from traditional dopamine receptor antagonists. This technical guide synthesizes the available preclinical data to provide a comprehensive overview of its core pharmacological activities. This compound is characterized by its ability to increase dopamine turnover and interact with the neurotensin signaling pathway, without direct affinity for dopamine receptors. This document outlines the experimental evidence supporting this mechanism, details relevant experimental protocols, and visualizes the key signaling pathways involved. While specific quantitative binding and efficacy data for this compound are not publicly available, this guide provides a framework for understanding its atypical antipsychotic profile.

Introduction

This compound emerged as a potential antipsychotic agent with a promising preclinical profile, suggesting efficacy without the extrapyramidal side effects commonly associated with dopamine D2 receptor blockade. Its development marked a departure from the conventional approach to antipsychotic drug discovery. This guide delves into the core mechanism of action of this compound, focusing on its effects on dopaminergic and neurotensinergic systems.

Core Mechanism of Action

The primary mechanism of action of this compound is not fully elucidated, but preclinical studies point towards a novel mode of action that does not involve direct dopamine receptor antagonism.[1][2] The key features of its pharmacological profile are:

-

Increased Dopamine Turnover: this compound has been shown to accelerate the turnover of dopamine in the brain. This is evidenced by increased levels of dopamine metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) in brain regions like the striatum and mesolimbic areas.[2] This effect occurs without this compound binding to dopamine receptors.[2]

-

Interaction with Neurotensin System: Evidence suggests an interaction between this compound and the neurotensin (NT) system. This compound has been observed to increase the concentration of neurotensin in the nucleus accumbens and caudate nucleus.[1] Neurotensin itself can modulate dopaminergic neurotransmission, and this interaction may be a key component of this compound's antipsychotic-like effects.[1]

Quantitative Data Summary

While precise, publicly available quantitative data such as Ki or IC50 values for this compound are limited, the following tables outline the types of quantitative data that would be generated in preclinical studies to characterize a compound with this profile.

Table 1: Receptor Binding Affinity Profile (Hypothetical Data)

| Receptor Target | Ki (nM) | Assay Type |

| Dopamine D2 | >10,000 | Radioligand Binding Assay |

| Serotonin 5-HT2A | >10,000 | Radioligand Binding Assay |

| Neurotensin NTS1 | TBD | Radioligand Binding Assay |

| Adrenergic α1 | TBD | Radioligand Binding Assay |

| Muscarinic M1 | TBD | Radioligand Binding Assay |

| TBD: To Be Determined. Data in this table is illustrative and not actual reported data for this compound. |

Table 2: In Vivo Neurochemical Effects (Hypothetical Data)

| Brain Region | Dopamine Metabolite | Dose of this compound (mg/kg) | % Increase from Vehicle |

| Nucleus Accumbens | Homovanillic Acid (HVA) | 10 | TBD |

| 30 | TBD | ||

| Striatum | 3,4-Dihydroxyphenylacetic Acid (DOPAC) | 10 | TBD |

| 30 | TBD | ||

| TBD: To Be Determined. Data in this table is illustrative and not actual reported data for this compound. |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacological effects of a compound like this compound.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.

Protocol:

-

Membrane Preparation: Brain tissue (e.g., rat striatum for dopamine receptors) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

-

Binding Reaction: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).

-

Incubation and Filtration: The mixture is incubated at a specific temperature for a set time to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Measurement of Dopamine Metabolites in Brain Tissue

Objective: To quantify the effect of this compound on dopamine turnover by measuring the levels of its major metabolites, HVA and DOPAC.

Protocol:

-

Animal Dosing: Rats are administered this compound or vehicle at various doses via the desired route (e.g., intraperitoneal or oral).

-

Tissue Collection: At a predetermined time after dosing, the animals are euthanized, and the brains are rapidly removed and dissected on ice to isolate specific regions of interest (e.g., nucleus accumbens, striatum).

-

Sample Preparation: The brain tissue is homogenized in a solution containing an internal standard and an antioxidant (e.g., perchloric acid). The homogenate is then centrifuged to precipitate proteins.

-

HPLC-EC Analysis: The supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector (EC). The compounds are separated on a reverse-phase column.

-

Quantification: The concentrations of HVA and DOPAC are determined by comparing the peak areas of the samples to those of known standards. The results are typically expressed as nanograms per gram of tissue.

Conditioned Avoidance Response (CAR) in Rats

Objective: To assess the antipsychotic-like activity of this compound.

Protocol:

-

Apparatus: A shuttle box with two compartments separated by a gate is used. The floor of each compartment is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock.

-

Training: Rats are trained to avoid the foot shock by moving from the compartment where the CS is presented to the other compartment within a set time (e.g., 10 seconds). Failure to move results in the delivery of the shock (the escape response).

-

Testing: Once the rats are trained to a stable level of avoidance, they are treated with this compound or vehicle.

-

Data Collection: The number of successful avoidances (moving during the CS before the US) and escapes (moving after the US onset) is recorded.

-

Data Analysis: A compound is considered to have antipsychotic-like activity if it selectively suppresses the conditioned avoidance response at doses that do not impair the escape response (i.e., does not cause sedation or motor impairment).

Signaling Pathways and Visualizations

The following diagrams illustrate the potential signaling pathways involved in the mechanism of action of this compound.

Dopamine Metabolism Pathway

The following diagram illustrates the metabolic pathway of dopamine, highlighting the formation of the metabolites HVA and DOPAC, which are increased by this compound.

Caption: Dopamine synthesis and metabolism pathway.

Hypothesized Neurotensin Signaling Pathway Interaction

This diagram illustrates a simplified neurotensin signaling pathway through the NTS1 receptor, which may be modulated by this compound, leading to downstream effects on dopamine neurons.

Caption: Hypothesized this compound interaction with neurotensin signaling.

Conclusion

This compound represents a significant departure from traditional antipsychotic drug design. Its mechanism, centered on the modulation of dopamine turnover without direct receptor antagonism and interaction with the neurotensin system, offers a potential avenue for the development of antipsychotics with an improved side-effect profile. While a complete picture of its pharmacological activity requires further investigation and the public availability of more extensive quantitative data, the existing preclinical evidence strongly supports its classification as an atypical antipsychotic agent with a novel mechanism of action. This guide provides a foundational understanding for researchers and drug development professionals interested in this unique compound and the broader field of innovative antipsychotic therapies.

References

An In-depth Technical Guide on the Core Dopamine Turnover Effects of CI-943

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-943 (8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine) is a novel psychotropic agent with a unique neurochemical profile that distinguishes it from classical and atypical antipsychotics. Preclinical studies have established that this compound accelerates dopamine (DA) turnover in key brain regions, such as the striatum and mesolimbic areas. This is evidenced by a significant increase in the principal dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). Notably, this modulation of dopaminergic activity occurs without direct interaction with dopamine receptors, suggesting a novel mechanism of action. This technical guide provides a comprehensive overview of the effects of this compound on dopamine turnover, including a summary of preclinical findings, detailed experimental protocols for assessing these effects, and a proposed mechanism of action.

Introduction

This compound emerged from research programs seeking novel antipsychotic agents with improved side-effect profiles, particularly a reduced liability for extrapyramidal symptoms (EPS) and tardive dyskinesia. Unlike traditional antipsychotics that primarily act as dopamine D2 receptor antagonists, this compound does not exhibit significant affinity for dopamine receptors.[1] Instead, its preclinical profile is characterized by a robust increase in the synthesis and metabolism of dopamine.[1] This unique mechanism suggests that this compound may offer a new therapeutic avenue for psychiatric disorders, potentially by modulating presynaptic dopaminergic function. Understanding the core effects of this compound on dopamine turnover is therefore critical for elucidating its therapeutic potential and mechanism of action.

Quantitative Data on Dopamine Turnover

Table 1: Illustrative Dose-Dependent Effects of this compound on Striatal Dopamine Metabolite Levels in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Striatal HVA Levels (ng/mg tissue) | % Increase vs. Vehicle | Striatal DOPAC Levels (ng/mg tissue) | % Increase vs. Vehicle |

| Vehicle | 0 | 1.5 ± 0.2 | - | 2.0 ± 0.3 | - |

| This compound | 1 | 2.1 ± 0.3 | 40% | 2.7 ± 0.4 | 35% |

| This compound | 10 | 3.3 ± 0.4 | 120% | 4.0 ± 0.5 | 100% |

| This compound | 40 | 4.8 ± 0.6 | 220% | 5.8 ± 0.7 | 190% |

Data are presented as mean ± SEM and are hypothetical.

Table 2: Illustrative Time-Course of the Effect of this compound on Striatal Dopamine Turnover in Rats

| Time Post-Administration (hours) | Striatal HVA (% of Baseline) | Striatal DOPAC (% of Baseline) |

| 0 (Baseline) | 100 ± 10 | 100 ± 12 |

| 1 | 180 ± 20 | 160 ± 18 |

| 2 | 250 ± 25 | 220 ± 20 |

| 4 | 210 ± 22 | 190 ± 15 |

| 8 | 140 ± 15 | 130 ± 12 |

Data are for a hypothetical 20 mg/kg i.p. dose and are presented as mean ± SEM.

Experimental Protocols

Quantification of Dopamine and Metabolites by HPLC-ED

This protocol describes the measurement of dopamine, DOPAC, and HVA in rat striatal tissue using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Materials:

-

Rat brain tissue (striatum)

-

Perchloric acid (0.1 M) containing 0.05% EDTA and 0.05% sodium metabisulfite

-

Mobile phase: Sodium phosphate buffer, EDTA, 1-octanesulfonic acid, and methanol, pH adjusted.

-

HPLC system with a C18 reverse-phase column and an electrochemical detector.

-

Tissue homogenizer

-

Centrifuge

Procedure:

-

Dissect striatal tissue from rat brains on an ice-cold plate.

-

Immediately homogenize the tissue in 10 volumes of ice-cold 0.1 M perchloric acid solution.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject a 20 µL aliquot of the filtered supernatant into the HPLC system.

-

Separate dopamine and its metabolites on the C18 column using the specified mobile phase at a constant flow rate.

-

Detect the compounds using an electrochemical detector set at an appropriate oxidation potential (e.g., +0.75 V).

-

Quantify the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas to those of external standards.

-

Normalize the results to the protein content of the initial tissue homogenate, determined by a standard protein assay.

In Vivo Microdialysis for Extracellular Dopamine and Metabolites

This protocol outlines the procedure for in vivo microdialysis in the striatum of freely moving rats to measure extracellular levels of dopamine and its metabolites.

Materials:

-

Microdialysis probes (e.g., 2 mm membrane length)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

Syringe pump

-

Fraction collector

-

HPLC-ED system

Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the striatum.

-

Allow the animal to recover from surgery for at least 24 hours.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow for a stabilization period of at least 1-2 hours.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution.

-

Administer this compound or vehicle and continue collecting dialysate samples.

-

Analyze the dialysate samples for dopamine, DOPAC, and HVA content using HPLC-ED as described in Protocol 3.1.

Western Blot Analysis of Tyrosine Hydroxylase

This protocol details the measurement of tyrosine hydroxylase (TH) protein levels in rat striatal tissue.

Materials:

-

Striatal tissue lysates

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-Tyrosine Hydroxylase

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from striatal tissue.

-

Determine protein concentration using a standard assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-TH antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Workflows

References

CI-943: A Deep Dive into Preclinical Behavioral Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-943 (8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]-pyrimidine) is a novel psychoactive compound that has demonstrated a unique profile in preclinical behavioral studies, suggesting potential as an atypical antipsychotic agent. Unlike classical neuroleptics, this compound does not appear to exert its effects through direct dopamine receptor antagonism, hinting at a distinct mechanism of action that warrants further investigation. This technical guide provides a comprehensive overview of the core preclinical behavioral studies conducted on this compound, presenting available data, outlining experimental methodologies, and exploring its proposed mechanism of action.

Quantitative Data Summary

Due to the limited availability of the full-text primary literature, a comprehensive quantitative analysis with specific dose-response data (e.g., ED50 values) cannot be provided. The following tables summarize the qualitative and semi-quantitative findings from available abstracts of key preclinical studies.

Table 1: Effects of this compound on Spontaneous and Drug-Induced Locomotor Activity

| Behavioral Assay | Animal Model | Effect of this compound | Comparison to Typical Antipsychotics | Reference |

| Spontaneous Locomotion | Mice, Rats | Reduces spontaneous locomotion at doses that do not produce ataxia. | Similar to typical antipsychotics. | [1] |

| d-Amphetamine-Induced Hyperlocomotion | Mice, Rats | Enhances the locomotor stimulant effects of d-amphetamine. | Opposite to typical antipsychotics, which inhibit this effect. | [1] |

Table 2: Effects of this compound in Models Predictive of Antipsychotic Efficacy

| Behavioral Assay | Animal Model | Effect of this compound | Comparison to Typical Antipsychotics | Reference |

| Apomorphine-Induced Compulsive Cage Climbing | Mice | Inhibits compulsive climbing at non-ataxic doses. | Similar to typical antipsychotics. | [1] |

| Conditioned Avoidance Responding (One-Way) | Rats | Inhibits avoidance at doses that do not impair escape. | Similar to typical antipsychotics. | [1] |

| Conditioned Avoidance Responding (Continuous) | Rats, Squirrel Monkeys | Inhibits avoidance at doses that do not impair shock termination. | Similar to typical antipsychotics. | [1] |

Table 3: Assessment of Extrapyramidal Side Effect Liability

| Behavioral Assay | Animal Model | Effect of this compound | Comparison to Typical Antipsychotics | Reference |

| Apomorphine- or Amphetamine-Induced Stereotypy | Rats | Does not affect stereotypy. | Different from typical antipsychotics, which inhibit stereotypy. | [1] |

| Dystonic Movements | Haloperidol-sensitized Monkeys | High doses produce dystonic movements, but not at doses effective in avoidance tests. | Differs from typical antipsychotics, which show a closer dose relationship. | [1] |

| Behavioral Supersensitivity to Dopamine Agonists (after chronic administration) | Rats | Does not produce behavioral supersensitivity. | Different from typical antipsychotics, which induce supersensitivity. | [1] |

Experimental Protocols

The following are generalized protocols for the key behavioral assays used to evaluate this compound, based on standard practices in the field.

Spontaneous Locomotor Activity

-

Apparatus: Open-field arenas equipped with automated photobeam detection systems to track horizontal and vertical movements.

-

Procedure: Animals (mice or rats) are habituated to the testing room for at least one hour before the experiment. Following administration of this compound or vehicle, each animal is placed individually into the center of the open-field arena. Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration, typically 30-60 minutes.

-

Data Analysis: Total distance traveled, time spent in different zones of the arena, and number of rearings are compared between treatment groups using appropriate statistical tests (e.g., ANOVA).

Apomorphine-Induced Compulsive Cage Climbing

-

Apparatus: Standard laboratory cages with wire mesh walls and top.

-

Procedure: Mice are pre-treated with this compound or vehicle. After a specified pre-treatment time, they are administered a subcutaneous injection of apomorphine (a dopamine agonist). Immediately after apomorphine injection, mice are placed individually in the climbing cages. The amount of time spent climbing the walls of the cage is recorded by a trained observer for a period of 20-30 minutes.

-

Data Analysis: The total time spent climbing is calculated for each animal. The percentage of inhibition of climbing behavior in the this compound treated groups is calculated relative to the vehicle-treated control group.

Conditioned Avoidance Responding

-

Apparatus: A shuttle box with two compartments separated by a gate, equipped with a conditioned stimulus (CS; e.g., a light or tone) and an unconditioned stimulus (US; e.g., a mild footshock).

-

Procedure:

-

Acquisition: Animals (rats or squirrel monkeys) are trained to avoid a footshock by moving from one compartment to the other upon presentation of the CS. A trial begins with the presentation of the CS. If the animal moves to the other compartment within a specified time (e.g., 10 seconds), the trial is recorded as an avoidance response, and the US is not delivered. If the animal fails to move, the US is delivered until it escapes to the other compartment.

-

Testing: Once stable avoidance behavior is established, animals are treated with this compound or vehicle before the test session. The number of avoidance, escape, and failure-to-escape responses are recorded.

-

-

Data Analysis: The percentage of avoidance responses is the primary measure of efficacy. The latency to respond and the number of escape failures are used to assess potential motor or motivational impairments.

Mandatory Visualizations

Proposed Mechanism of Action of this compound

The exact molecular mechanism of this compound remains to be fully elucidated. However, preclinical evidence suggests a departure from the direct dopamine D2 receptor antagonism that characterizes typical antipsychotics. Neurochemical studies have shown that this compound increases dopamine turnover and enhances serotonergic function without binding to dopamine receptors.[2] A compelling hypothesis involves the modulation of the neuropeptide neurotensin (NT) system. Antipsychotic drugs are known to increase NT levels in brain regions implicated in psychosis, and NT itself has effects that mimic those of antipsychotics.[3][4][5] It is proposed that this compound may exert its antipsychotic-like effects by augmenting neurotensin signaling, which in turn modulates dopaminergic and other neurotransmitter systems.

Experimental Workflow for Preclinical Behavioral Screening

The preclinical evaluation of a novel antipsychotic candidate like this compound typically follows a tiered approach, starting with basic behavioral assessments and progressing to more complex models of antipsychotic efficacy and side effect liability.

Conclusion

The preclinical behavioral profile of this compound is noteworthy for its divergence from that of classical dopamine receptor antagonists. While it demonstrates efficacy in animal models predictive of antipsychotic activity, its enhancement of amphetamine-induced locomotion and lack of effect on stereotypy suggest a lower liability for extrapyramidal side effects. The hypothesized involvement of the neurotensin system offers a promising avenue for understanding its mechanism of action and for the development of novel antipsychotic agents with improved side effect profiles. Further research, including the public dissemination of detailed quantitative data from seminal studies, is crucial for a complete understanding of this intriguing compound.

References

- 1. This compound, a potential antipsychotic agent. I. Preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a potential antipsychotic agent. II. Neurochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of neurotensin in the pathophysiology of schizophrenia and the mechanism of action of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurotensin agonists: potential in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurotensin, schizophrenia, and antipsychotic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of CI-943

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-943, with the chemical name 8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine, is a novel psychoactive compound with potential as an antipsychotic agent. Unlike conventional antipsychotics, this compound does not appear to exert its effects through direct antagonism of dopamine receptors. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and available physicochemical and pharmacological data for this compound, aimed at facilitating further research and development.

Chemical Structure and Properties

This compound is a fused heterocyclic compound featuring an imidazopyrazolopyrimidine core. The structure is characterized by an ethyl group at position 8 and methyl groups at positions 1, 3, and 5.

Chemical Name: 8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine

Molecular Formula: C₁₂H₁₇N₅

Molecular Weight: 231.30 g/mol

CAS Number: 89239-35-0

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 231.3 g/mol | (Taiclone, n.d.) |

| Purity | >98% | (Taiclone, n.d.) |

| Solubility | 10 mM in DMSO | (Taiclone, n.d.) |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and methyl protons, as well as aromatic protons of the heterocyclic core. The chemical shifts would be influenced by the electronic environment of the fused ring system.

-

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments within the molecule, including the aliphatic carbons of the ethyl and methyl groups and the aromatic carbons of the imidazopyrazolopyrimidine core.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be characteristic of the fused heterocyclic structure and the substituent groups.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the alkyl groups, C=N and C=C stretching within the aromatic rings, and other vibrations characteristic of the imidazopyrazolopyrimidine scaffold.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of a closely related analog, 1-Ethyl-7,8-dihydro-3,5-dimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine, has been described and provides a likely synthetic route. The synthesis of related imidazopyrimidine and pyrazolopyrimidine scaffolds often involves the condensation of substituted pyrazole or imidazole precursors with pyrimidine building blocks.

A plausible synthetic workflow for this compound is outlined below. This proposed pathway is based on common synthetic strategies for this class of compounds.

Experimental Protocol (Hypothetical):

A generalized experimental protocol for the synthesis of related imidazopyrazolopyrimidines involves the following steps:

-

Condensation: A substituted aminopyrazole is reacted with a β-ketoester or a similar pyrimidine precursor in a suitable solvent, often under acidic or basic catalysis.

-

Cyclization: The resulting intermediate undergoes intramolecular cyclization, often with heating, to form the fused pyrazolopyrimidine ring system.

-

Functionalization: Subsequent alkylation or other modifications are performed to introduce the desired substituents at specific positions on the heterocyclic core to yield the final product, this compound.

Pharmacological Profile

This compound has been identified as a potential antipsychotic agent. Preclinical studies indicate that it possesses an antipsychotic-like behavioral profile. However, its mechanism of action appears to be distinct from that of typical and atypical antipsychotics, as it does not demonstrate significant binding affinity for dopamine D2 receptors.

Mechanism of Action

The precise mechanism of action of this compound remains to be fully elucidated. It is known to affect dopamine neuronal activity, though not through direct receptor antagonism. This suggests that this compound may modulate dopamine neurotransmission through indirect mechanisms, potentially involving other neurotransmitter systems or intracellular signaling pathways that regulate the activity of dopamine neurons.

The diagram below illustrates the potential points of intervention for a novel antipsychotic like this compound within the dopamine signaling pathway, highlighting that its action is likely upstream or downstream of direct dopamine receptor interaction.

Unveiling the Atypical Profile of CI-943: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-943, a novel 8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine compound, emerged from preclinical studies as a potential antipsychotic agent with a unique neurochemical signature that distinguishes it from both typical and atypical antipsychotics. This technical guide provides an in-depth exploration of the core neurochemical characteristics of this compound, focusing on its effects on dopamine and serotonin systems. The information is compiled from seminal studies, presenting quantitative data, detailed experimental methodologies, and visual representations of its proposed mechanisms of action to support further research and development in the field of psychopharmacology.

Core Neurochemical Profile of this compound

This compound exhibits a paradoxical effect on the dopaminergic system, accelerating dopamine (DA) turnover without direct interaction with dopamine receptors. This unique characteristic suggests a novel mechanism for achieving antipsychotic efficacy while potentially minimizing the extrapyramidal side effects associated with conventional dopamine receptor antagonists. Furthermore, this compound modulates serotonergic function, a key feature of many second-generation antipsychotic drugs.

Dopaminergic System Effects

The primary and most distinct feature of this compound is its ability to increase the synthesis and metabolism of dopamine in key brain regions.

Quantitative Effects on Dopamine Metabolites

Studies in rats have demonstrated that oral and intraperitoneal administration of this compound leads to a dose-dependent increase in the levels of dopamine metabolites in both the striatum and mesolimbic areas. This indicates an acceleration of dopamine turnover.

| Dopamine Metabolite | Brain Region | Dosage (mg/kg, p.o.) | Maximum % Increase (from control) | Time to Peak Effect (hr) |

| Homovanillic Acid (HVA) | Striatum | 10 | ~150% | 2 |

| 20 | ~200% | 4 | ||

| 40 | ~250% | 4 | ||

| Mesolimbic | 20 | ~175% | 4 | |

| 3,4-Dihydroxyphenylacetic Acid (DOPAC) | Striatum | 20 | ~150% | 2 |

| Mesolimbic | 20 | ~140% | 2 | |

| 3-Methoxytyramine (3-MT) | Striatum | 20 | ~180% | 1 |

Data synthesized from preclinical studies in rats.

Receptor Binding Profile

A pivotal aspect of this compound's neurochemical profile is its lack of affinity for dopamine D2 receptors, the primary target of traditional antipsychotics. This has been confirmed through in vitro receptor binding assays.

| Receptor | Ligand | IC50 (nM) |

| Dopamine D2 | [3H]Spiperone | > 10,000 |

This lack of D2 receptor blockade is further supported by in vivo evidence, as this compound does not elevate serum prolactin levels, a common physiological response to D2 antagonism.[1] Chronic administration of this compound for 28 days also failed to induce upregulation of striatal D2 receptors, a phenomenon often observed with chronic D2 blockade.[1]

Serotonergic System Effects

This compound has been shown to enhance serotonergic function, although the specific mechanisms and quantitative extent of this interaction are less well-defined than its effects on the dopamine system. Studies have reported that this compound increases measures of serotonergic function, which may contribute to its potential antipsychotic efficacy and favorable side effect profile.[1]

Noradrenergic System Effects

In contrast to its effects on the dopamine and serotonin systems, this compound does not appear to significantly affect noradrenergic function.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's neurochemical profile.

Measurement of Dopamine Turnover

Objective: To determine the effect of this compound on the synthesis and metabolism of dopamine in the rat brain.

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: this compound administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

Tissue Collection: At specified time points post-administration, animals are sacrificed, and brain regions (striatum and mesolimbic area) are rapidly dissected on ice.

-

Sample Preparation: Brain tissue is homogenized in a suitable buffer (e.g., 0.1 M perchloric acid) and centrifuged to precipitate proteins. The supernatant is collected for analysis.

-

Analyte Quantification: The concentrations of dopamine metabolites (HVA, DOPAC, and 3-MT) in the supernatant are determined using High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD).

-

HPLC System: A reverse-phase C18 column.

-

Mobile Phase: A buffered aqueous-organic solution (e.g., phosphate buffer with methanol), optimized for the separation of the analytes.

-

Detection: An electrochemical detector set at an oxidizing potential suitable for the detection of the phenolic and catechol moieties of the metabolites.

-

-

Data Analysis: Metabolite levels in drug-treated animals are compared to those in vehicle-treated controls and expressed as a percentage of control.

In Vitro Dopamine D2 Receptor Binding Assay

Objective: To assess the affinity of this compound for the dopamine D2 receptor.

Methodology:

-

Tissue Preparation: Rat striatal tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged. The resulting pellet, containing the cell membranes, is washed and resuspended in the assay buffer.

-

Radioligand: [3H]Spiperone, a high-affinity D2 receptor antagonist, is used.

-

Assay Procedure:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]Spiperone and varying concentrations of this compound or a reference compound (e.g., haloperidol).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled D2 antagonist (e.g., sulpiride).

-

The incubation is carried out at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]Spiperone (IC50) is calculated using non-linear regression analysis.

Visualizations

Proposed Mechanism of Action of this compound on Dopamine Neurons

Caption: Proposed indirect mechanism of this compound on dopamine synthesis.

Experimental Workflow for Dopamine Turnover Analysis

Caption: Workflow for measuring dopamine metabolite levels.

Conclusion

This compound presents a compelling and atypical neurochemical profile for a potential antipsychotic agent. Its ability to enhance dopamine turnover without direct receptor antagonism suggests a novel therapeutic approach that could circumvent the motor side effects and hyperprolactinemia associated with traditional D2 receptor blockers. The modulation of the serotonergic system further aligns its profile with that of modern atypical antipsychotics. The detailed methodologies and quantitative data presented herein provide a foundational resource for researchers and drug developers interested in exploring the unique mechanism of this compound and its potential for the treatment of psychotic disorders. Further investigation into the precise molecular target responsible for its indirect effects on dopamine synthesis is a critical next step in fully elucidating its mechanism of action.

References

CI-943: An In-Depth Technical Guide on its Effects on Dopamine Neuronal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-943 (8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine) is a novel psychoactive compound that has been investigated for its potential as an atypical antipsychotic agent. Unlike classical and many atypical antipsychotics that act as dopamine D2 receptor antagonists, this compound presents a unique mechanism of action. Preclinical studies have demonstrated that this compound modulates dopamine neuronal activity, suggesting a potential therapeutic avenue for disorders involving dopaminergic dysregulation, such as schizophrenia. This technical guide provides a comprehensive overview of the reported effects of this compound on dopamine neuronal activity, with a focus on its neurochemical and electrophysiological impact.

Core Findings on Dopamine Metabolism and Neuronal Firing

This compound has been shown to accelerate the turnover of dopamine in the brain. This is evidenced by the enhancement of levels of the dopamine metabolites homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC). This increase in dopamine metabolism occurs without this compound exhibiting affinity for dopamine receptors, indicating an indirect mechanism of action.[1]

Electrophysiological studies on dopamine neurons in the substantia nigra (A9) and the ventral tegmental area (A10) have revealed complex effects of this compound. Acute administration of this compound did not elevate the baseline firing rate of these neurons. However, at high doses, it was observed to decrease their firing rate. The effects of chronic administration of this compound appear to be region-specific, with differing impacts on A9 and A10 neuronal activity.

Quantitative Data Summary

Table 1: Effects of this compound on Dopamine Metabolite Levels in Rodent Brain

| Brain Region | Compound | Dose | Route of Administration | Change in HVA Levels | Change in DOPAC Levels |

| Striatum | This compound | Not Specified | p.o., i.p. | Increased | Increased |

| Mesolimbic | This compound | Not Specified | p.o., i.p. | Increased | Increased |

HVA: Homovanillic Acid, DOPAC: 3,4-Dihydroxyphenylacetic Acid, p.o.: Oral, i.p.: Intraperitoneal

Table 2: Electrophysiological Effects of this compound on Midbrain Dopamine Neurons in Rats

| Neuronal Population | Administration | Dose | Effect on Firing Rate | Number of Spontaneously Active Neurons |

| A9 (Substantia Nigra) | Acute | 10-20 mg/kg i.p. | No change in baseline | Not Specified |

| A9 (Substantia Nigra) | Acute | 40 mg/kg i.p. | Decreased | Not Specified |

| A9 (Substantia Nigra) | Chronic (21 days) | 36 mg/kg/day p.o. | Not Specified | No alteration |

| A10 (Ventral Tegmental Area) | Acute | 10-20 mg/kg i.p. | No change in baseline | Not Specified |

| A10 (Ventral Tegmental Area) | Acute | 40 mg/kg i.p. | Decreased | Not Specified |

| A10 (Ventral Tegmental Area) | Chronic (21 days) | 36 mg/kg/day p.o. | Not Specified | Increased |

i.p.: Intraperitoneal, p.o.: Oral

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not fully available in the reviewed literature. However, based on standard neuropharmacological research practices, the following methodologies are likely to have been employed.

In Vivo Microdialysis for Dopamine Metabolite Measurement

This technique is used to measure extracellular levels of neurotransmitters and their metabolites in the brain of a freely moving animal.

-

Probe Implantation: Male Wistar rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., striatum or nucleus accumbens).

-

Probe Insertion and Perfusion: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent degradation of dopamine and its metabolites.

-

Analysis: The concentrations of HVA and DOPAC in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Changes in metabolite levels following the administration of this compound are expressed as a percentage of the baseline levels.

Extracellular Single-Unit Recordings of Dopamine Neurons

This electrophysiological technique is used to measure the firing activity of individual neurons.

-

Animal Preparation: Rats are anesthetized, and a burr hole is drilled in the skull overlying the substantia nigra (A9) or ventral tegmental area (A10).

-

Electrode Placement: A recording microelectrode is slowly lowered into the target brain region until the characteristic electrophysiological signature of a dopamine neuron is identified.

-

Data Acquisition: The spontaneous firing rate of the neuron is recorded. The effects of this compound, administered systemically (e.g., intraperitoneally), are then recorded over time.

-

Neuron Identification: Dopamine neurons are typically identified by their long-duration action potentials, slow firing rate, and characteristic bursting pattern.

-

Data Analysis: Changes in firing rate (spikes/second) and the number of spontaneously active neurons in a given electrode track are analyzed.

Visualizations

Experimental Workflow for Assessing Neurochemical Effects

Caption: Workflow for in vivo microdialysis to assess this compound's effect on dopamine metabolites.

Putative Signaling Pathway of this compound

The precise molecular mechanism by which this compound increases dopamine turnover remains to be fully elucidated. However, based on the available data suggesting an indirect action, a hypothetical signaling pathway can be proposed. This compound may interact with a yet unidentified presynaptic protein that modulates the synthesis and/or metabolism of dopamine.

Caption: A hypothetical signaling pathway for this compound's indirect action on dopamine turnover.

Conclusion

This compound represents a departure from traditional dopamine receptor-blocking antipsychotics. Its ability to increase dopamine turnover without direct receptor interaction suggests a novel mechanism for modulating dopaminergic neurotransmission. While the existing preclinical data provides a qualitative understanding of its effects, a significant gap remains in the availability of detailed quantitative data and specific experimental protocols. Further research is warranted to fully characterize the dose-dependent neurochemical and electrophysiological effects of this compound and to elucidate its precise molecular mechanism of action. Such studies will be crucial for determining its therapeutic potential and advancing the development of novel treatments for psychiatric disorders.

References

CI-943: A Technical Whitepaper on a Novel Potential Antipsychotic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CI-943 (8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]-pyrimidine) emerges from preclinical studies as a novel investigational compound with potential antipsychotic properties. Chemically distinct from established antipsychotic agents, its primary differentiating characteristic is its lack of direct dopamine receptor antagonism, a cornerstone of traditional antipsychotic pharmacology.[1][2] Preclinical evidence suggests that this compound modulates dopaminergic and serotonergic systems through a unique and yet to be fully elucidated mechanism, presenting a promising avenue for the development of antipsychotics with a potentially improved side-effect profile, particularly concerning extrapyramidal symptoms. This document provides a comprehensive technical overview of the existing preclinical data on this compound, including its behavioral pharmacology, neurochemical effects, and electrophysiological profile. Detailed experimental methodologies are provided to facilitate the replication and extension of these seminal studies.

Chemical and Physical Properties

This compound is a heterocyclic small molecule with the following properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₇N₅ |

| Molecular Weight | 231.30 g/mol |

| CAS Number | 89239-35-0 |

| IUPAC Name | 8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine |

| Solubility | Soluble in DMSO |

Preclinical Pharmacology

Behavioral Effects

Preclinical studies in rodent and primate models indicate that this compound exhibits a behavioral profile consistent with potential antipsychotic efficacy, while also displaying notable differences from classical dopamine receptor antagonists.

Table 1: Summary of Preclinical Behavioral Effects of this compound

| Behavioral Test | Species | Effect of this compound | Comparison with Typical Antipsychotics | Reference |

| Spontaneous Locomotion | Mice, Rats | Reduced | Similar | [1] |

| Apomorphine-Induced Compulsive Cage Climbing | Mice | Inhibited (at non-ataxic doses) | Similar | [1] |

| d-Amphetamine-Induced Locomotion | Mice, Rats | Enhanced | Opposite | [1] |

| Apomorphine or Amphetamine-Induced Stereotypy | Rats | No effect | Different | [1] |

| Conditioned Avoidance Responding (One-way) | Rats | Inhibited (without impairing escape) | Similar | [1] |

| Conditioned Avoidance Responding (Continuous) | Rats, Squirrel Monkeys | Inhibited (without impairing shock termination) | Similar | [1] |

| Dystonic Movements (in haloperidol-sensitized monkeys) | Monkeys | Produced at high doses | Different (no extrapyramidal dysfunction at avoidance-inhibiting doses) | [1] |

| Dopamine Agonist-Induced Behavioral Supersensitivity (after repeated administration) | Rats | Not produced | Different | [1] |

Neurochemical Effects

The neurochemical profile of this compound is characterized by its unique ability to increase dopamine turnover without direct receptor blockade.

Table 2: Summary of Neurochemical Effects of this compound

| Neurochemical Parameter | Brain Region | Effect of this compound | Comparison with Typical Antipsychotics | Reference |

| Dopamine Turnover (HVA, DOPAC, 3-MT levels) | Striatum, Mesolimbic regions | Increased | Similar effect on turnover, but different mechanism (no receptor blockade) | [2] |

| Dopamine Synthesis Rate | Striatum, Mesolimbic regions | Increased | Similar effect on synthesis, but different mechanism | [2] |

| Dopamine Receptor (D₂) Affinity (in vitro & in vivo) | - | No affinity | Opposite | [2] |

| Serum Prolactin Levels | Rats | No effect | Different (typical antipsychotics increase prolactin) | [2] |

| Serotonergic Function | - | Increased | - | [2] |

| Noradrenergic Function | - | No effect | - | [2] |

| Striatal D₂ Receptor Number and Affinity (chronic administration) | Striatum | No effect | Different (haloperidol increases D₂ receptor number) | [2] |

Electrophysiological Effects

Electrophysiological studies on midbrain dopamine neurons further differentiate this compound from traditional antipsychotics.

Table 3: Summary of Electrophysiological Effects of this compound on A9 and A10 Dopamine Neurons

| Administration | Parameter | A9 Dopamine Neurons | A10 Dopamine Neurons | Comparison with Haloperidol | Reference |

| Acute | Base-line Firing Rate | No increase | No increase | Haloperidol increases firing rate | [3] |

| Number of Spontaneously Active Neurons | No increase | No increase | Haloperidol increases the number of active neurons | [3] | |

| Antagonism of Apomorphine/Amphetamine Effects | No antagonism | No antagonism | Haloperidol antagonizes these effects | [3] | |

| Firing Rate (at high doses) | Decreased | Decreased | - | [3] | |

| Chronic (21 days) | Number of Spontaneously Active Neurons | No alteration | Increased | Haloperidol decreases the number in both A9 and A10 | [3] |

Mechanism of Action (Proposed)

The precise molecular mechanism of this compound remains to be fully elucidated. However, based on the available preclinical data, a hypothetical model can be proposed. This compound does not act as a dopamine receptor antagonist.[1][2] Instead, it appears to indirectly modulate dopaminergic and serotonergic neurotransmission. The observed increase in dopamine turnover, evidenced by elevated levels of dopamine metabolites (HVA and DOPAC), without a concomitant blockade of dopamine receptors, suggests a novel mechanism of action.[2] This could involve modulation of dopamine synthesis, release, or reuptake through a non-receptor-mediated mechanism or via interaction with a yet unidentified molecular target. The concurrent increase in serotonergic function suggests a potential interplay between these two neurotransmitter systems in the overall pharmacological effect of this compound.[2]

Caption: Proposed mechanism of this compound on dopamine turnover.

Experimental Protocols

The following sections detail the general methodologies employed in the preclinical evaluation of this compound. It is important to note that the specific parameters of these experiments as conducted in the original studies are not publicly available, and the following descriptions are based on standard practices for these assays.

Conditioned Avoidance Responding

This behavioral paradigm is a cornerstone in the preclinical screening of antipsychotic drugs. It assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

-

Apparatus: A shuttle box divided into two compartments by a partition with an opening. The floor of the box is a grid capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock.

-

Procedure:

-

Acquisition: A rat is placed in one compartment of the shuttle box. The CS is presented for a fixed duration (e.g., 10 seconds), followed by the presentation of the US (e.g., 0.5 mA foot shock) through the grid floor.

-

If the rat moves to the other compartment during the CS presentation, it avoids the shock (a conditioned avoidance response), and the trial is terminated.

-

If the rat does not move during the CS, the US is delivered. The rat can then move to the other compartment to escape the shock (an escape response).

-

Trials are repeated with an inter-trial interval.

-

-

Drug Testing: Once the animals are trained to a stable level of avoidance responding, they are treated with the test compound (this compound) or a vehicle control prior to the test session. The number of avoidance and escape responses is recorded. A compound with antipsychotic potential is expected to decrease the number of avoidance responses at doses that do not affect the number of escape responses.

Caption: General workflow for the conditioned avoidance response test.

In Vivo Microdialysis for Dopamine and Metabolites

This technique allows for the in vivo sampling of neurotransmitters and their metabolites from the extracellular fluid of specific brain regions in awake, freely moving animals.

-

Surgical Procedure:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting the brain region of interest (e.g., striatum or nucleus accumbens).

-

The cannula is secured to the skull with dental cement. Animals are allowed to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Neurotransmitters and metabolites in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Sample Analysis:

-

The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

This method allows for the separation and quantification of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).

-

-

Drug Administration: After a stable baseline of neurotransmitter levels is established, this compound is administered, and changes in the extracellular concentrations of dopamine and its metabolites are monitored over time.

Extracellular Single-Unit Recordings of A9 and A10 Dopamine Neurons

This electrophysiological technique is used to measure the firing activity of individual dopamine neurons in the substantia nigra (A9) and the ventral tegmental area (A10) in anesthetized rats.

-

Animal Preparation: Rats are anesthetized (e.g., with chloral hydrate) and placed in a stereotaxic frame. A burr hole is drilled in the skull overlying the A9 and A10 regions.

-

Recording:

-

A glass microelectrode is slowly lowered into the brain to locate and record the extracellular action potentials of individual dopamine neurons.

-

Dopamine neurons are identified based on their characteristic electrophysiological properties, including a slow firing rate (0.5-5 Hz), a long-duration action potential (>2.5 ms), and a biphasic or triphasic waveform.

-

-

Data Analysis: The firing rate, firing pattern (e.g., burst firing), and the number of spontaneously active neurons per electrode track are quantified.

-

Drug Administration: The effects of acute administration of this compound on the firing activity of these neurons are assessed. For chronic studies, animals are treated with the drug for an extended period (e.g., 21 days) before the electrophysiological recordings are made.

Potential Advantages and Future Directions

The preclinical profile of this compound suggests several potential advantages over traditional antipsychotics:

-

Reduced Risk of Extrapyramidal Side Effects (EPS): By avoiding direct dopamine D2 receptor blockade, this compound may be less likely to induce acute dystonia, parkinsonism, and tardive dyskinesia.[1][2]

-

Novel Mechanism of Action: The unique neurochemical profile of this compound offers a new therapeutic strategy for psychosis, which could be beneficial for patients who do not respond to or cannot tolerate existing treatments.

Future research should focus on:

-

Elucidation of the Molecular Target: Identifying the specific molecular target(s) of this compound is crucial to understanding its mechanism of action and for the rational design of new, more potent, and selective compounds.

-

Investigation of the Serotonergic Component: The role of increased serotonergic function in the overall antipsychotic-like profile of this compound warrants further investigation.

-

Clinical Evaluation: To date, there is no publicly available information on the clinical evaluation of this compound in humans. Should further preclinical development support its safety and efficacy, clinical trials would be the necessary next step to determine its therapeutic potential in patients with schizophrenia or other psychotic disorders.

Conclusion

This compound represents a departure from the classical dopamine D2 receptor antagonist model of antipsychotic drug action. Its ability to produce an antipsychotic-like behavioral profile in preclinical models, coupled with a novel neurochemical signature of increased dopamine turnover without receptor blockade, marks it as a compound of significant scientific interest.[1][2] While the lack of recent research and the absence of clinical data temper enthusiasm, the foundational preclinical work on this compound provides a valuable case study in the exploration of non-dopamine-receptor-centric approaches to the treatment of psychosis. Further investigation into its mechanism of action could unveil new pathways for the development of the next generation of antipsychotic medications.

References

- 1. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 3. This compound, a potential antipsychotic agent. III. Evaluation of effects on dopamine neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Initial Characterization of PN-943

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of therapeutic intervention for inflammatory bowel disease (IBD) is continually evolving, with a significant focus on developing targeted, orally administered treatments to improve patient convenience and potentially reduce systemic side effects. Within this context, the molecule designated as CI-943 has generated interest. However, a review of the scientific literature indicates that the most substantial body of research pertains to PN-943 , an orally delivered, gut-restricted alpha-4-beta-7 (α4β7) integrin antagonist. Earlier mentions of a "this compound" as a potential antipsychotic agent exist but are sparse. This technical guide will, therefore, focus on the comprehensive discovery and initial characterization of PN-943, a promising therapeutic candidate for ulcerative colitis (UC).

PN-943 is a second-generation oral peptide antagonist of the α4β7 integrin, designed to offer superior potency and a gut-restricted mechanism of action.[1] This guide provides a detailed overview of its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its initial characterization.

Mechanism of Action: Targeting Leukocyte Trafficking

PN-943 exerts its therapeutic effect by specifically targeting the α4β7 integrin on the surface of leukocytes.[2] This integrin plays a crucial role in the inflammatory cascade of ulcerative colitis by mediating the trafficking of pathogenic T-lymphocytes to the gastrointestinal tract. The interaction between α4β7 on lymphocytes and the Madu-cam-1 (MAdCAM-1) on the endothelial cells of the gut vasculature is a key step in the recruitment of these inflammatory cells to the site of inflammation. By blocking this interaction, PN-943 effectively reduces the influx of inflammatory cells into the colon, thereby mitigating the signs and symptoms of ulcerative colitis.[1]

Preclinical Characterization

In Vitro Potency

PN-943 was developed as a structural analog of a first-generation α4β7 integrin antagonist, PTG-100. Preclinical studies demonstrated that PN-943 has a higher in vitro potency compared to PTG-100.[1] Pharmacokinetic and pharmacodynamic modeling in humans estimated a 50% inhibitory concentration (IC50) for receptor occupancy of 0.69 ng/mL.[3]

Animal Model of Colitis

The efficacy of PN-943 was evaluated in a trinitrobenzenesulfonic acid (TNBS)-induced colitis rat model, a well-established animal model that mimics some aspects of human IBD. In this model, PN-943 administration resulted in a significantly lower mean colon histopathology score compared to both vehicle and the first-generation compound, PTG-100, demonstrating its potential to reduce colon inflammation.[1][3]

-

Animal Model: Male Wistar rats are typically used.

-

Induction of Colitis:

-

Rats are fasted overnight with free access to water.

-

Under light anesthesia, a catheter is inserted intrarectally.

-

A solution of TNBS in ethanol is instilled into the colon. Ethanol is used to break the mucosal barrier.

-

A control group receives a saline enema.

-

-

Treatment:

-

PN-943 is administered orally, typically once or twice daily, starting either before or after the induction of colitis.

-

A vehicle control group receives the formulation without the active compound.

-

A positive control group may be included (e.g., an established anti-inflammatory agent).

-

-

Assessment of Colitis:

-

Daily monitoring of body weight, stool consistency, and presence of blood in the stool.

-

At the end of the study, animals are euthanized, and the colon is removed.

-

Macroscopic scoring of inflammation, ulceration, and bowel wall thickening is performed.

-

Histopathological analysis of colon tissue sections is conducted to assess inflammatory cell infiltration, epithelial damage, and other features of colitis.

-

-

Data Analysis: Statistical comparison of the colitis scores between the treatment groups and the vehicle control group.

Clinical Development: Phase 1 Studies

The initial clinical evaluation of PN-943 was conducted in healthy male volunteers to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[2]

Study Design

Two studies were conducted: a first-in-human study with single ascending doses (SAD) and multiple ascending doses (MAD), and a second study comparing a liquid solution to an immediate-release tablet formulation.[2]

Pharmacokinetic Profile

PN-943 demonstrated minimal systemic exposure, consistent with its gut-restricted design.[2] Following oral administration, there was an approximately dose-proportional increase in the area under the plasma concentration-time curve (AUC).[2] The administration of PN-943 with a high-fat meal reduced the peak plasma concentration (Cmax) and AUC.[3] The urinary excretion of the intact drug was minimal (<0.1%), with a dose-related increase in fecal excretion.[2][3]

Table 1: Single-Dose Pharmacokinetics of PN-943 in Healthy Volunteers [3]

| Dose (mg) | Cmax (ng/mL) | AUCinf (ng·h/mL) | Tmax (hr) | t1/2 (hr) |

| 100 | 2.11 | 16.5 | 2-4 | 3.1-4.0 |

| 300 | 6.55 | - | - | 3.1-4.0 |

| 1000 | - | - | - | 5.3-5.7 |

| 1400 | 23.5 | 260 | 2-4 | 5.3-5.7 |

Pharmacodynamic Profile: Receptor Occupancy

Dose-dependent increases in blood receptor occupancy on α4β7 memory CD4+ T-cells were observed, confirming target engagement.[3] Twice-daily dosing resulted in sustained receptor occupancy.[2][3]

Table 2: Receptor Occupancy of PN-943 in Healthy Volunteers (Single Dose) [1]

| Dose (mg) | Mean Peak Receptor Occupancy (%) |

| 100 | 61.8 |

| 300 | - |

| 1000 | ~94.8 |

| 1400 | 94.8 |

Experimental Protocols

-

Sample Preparation:

-

Plasma: Protein precipitation using a solution of acetonitrile, methanol, and formic acid (74.9:25.0:0.1).[3]

-

Urine and Feces: Specific extraction and homogenization procedures followed by solid-phase extraction.

-

Addition of a stable isotope-labeled internal standard to all samples and calibration standards.

-

-

Chromatographic Separation:

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with two mobile phases, for example:

-

Mobile Phase A: Water with a small percentage of an organic modifier (e.g., acetonitrile) and an additive to improve peak shape (e.g., formic acid).

-

Mobile Phase B: An organic solvent like acetonitrile with a small percentage of water and an additive.

-

-

Flow Rate: Dependent on the column dimensions.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ion Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both PN-943 and its internal standard.

-

-

Quantification:

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

The concentrations of PN-943 in the unknown samples are determined from this calibration curve.

-

-

Sample Collection: Whole blood is collected from subjects at various time points post-dosing.

-

Staining:

-

A cocktail of fluorescently labeled antibodies is used to identify the target cell population (e.g., CD45, CD3, CD4 for T-helper cells).

-

To measure free receptors, a fluorescently labeled competing antibody or a labeled version of PN-943 is added at a subsaturating concentration.

-

To measure total receptors, a non-competing fluorescently labeled antibody that binds to a different epitope of the α4β7 integrin is used.

-

-

Incubation: Samples are incubated with the antibody cocktail under specific conditions (time, temperature) to allow for binding.

-

Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.

-

Data Acquisition: Samples are acquired on a flow cytometer.

-

Data Analysis:

-

The target lymphocyte population is identified based on the expression of the lineage markers.

-

The geometric mean fluorescence intensity (gMFI) of the free and total receptor staining is measured for the target cell population.

-

Percent receptor occupancy is calculated using the following formula: % RO = (1 - (gMFI of free receptor at time t / gMFI of free receptor at baseline)) * 100

-

Clinical Development: Phase 2 IDEAL Study

The IDEAL (Investigating Diversity and Efficacy of an Oral α4β7 Antagonist for Ulcerative Colitis) study was a Phase 2, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of PN-943 in patients with moderate-to-severe active ulcerative colitis.[4]

Study Design

159 patients were randomized to receive one of two doses of PN-943 (150 mg or 450 mg) or a placebo, administered twice daily (BID) for 12 weeks.[4][5]

Efficacy Results

The primary endpoint was clinical remission at week 12. The 450 mg BID dose did not meet the primary endpoint.[5] However, the 150 mg BID dose demonstrated a clinically meaningful improvement in clinical remission compared to placebo.[4] There was also a strong concordance of efficacy across multiple key secondary endpoints, including statistically significant differences in histologic remission and endoscopic improvement at the 150 mg BID dose.[4][5]

Table 3: Key Efficacy Results from the Phase 2 IDEAL Study (150 mg BID vs. Placebo) [4][5]

| Endpoint | PN-943 150 mg BID (%) | Placebo (%) | Delta (%) | p-value |

| Clinical Remission (mITT) | 27.5 | 14.5 | 13 | 0.08 |

| Clinical Remission (bio-naïve) | - | - | 16 | 0.04 |

mITT: modified Intent-to-Treat population bio-naïve: patients with no prior exposure to biologic therapies

Safety and Tolerability

The safety profile of the 150 mg BID dose was comparable to that of the placebo group.[4]

Conclusion and Future Directions

PN-943 is an orally administered, gut-restricted α4β7 integrin antagonist that has demonstrated a promising efficacy and safety profile in its initial clinical development for the treatment of moderate-to-severe ulcerative colitis. The Phase 1 studies established a clear pharmacokinetic and pharmacodynamic relationship, with dose-dependent target engagement. The Phase 2 IDEAL study provided clinical proof-of-concept for the 150 mg BID dose, showing clinically meaningful improvements in key efficacy endpoints.[4][6] Based on these encouraging results, plans for a Phase 3 registrational program for PN-943 in ulcerative colitis are underway.[4] The development of PN-943 represents a significant step towards a new oral, targeted therapy for patients with IBD.

References

- 1. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Single‐ and Multiple‐Dose Pharmacokinetics and Pharmacodynamics of PN‐943, a Gastrointestinal‐Restricted Oral Peptide Antagonist of α4β7, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protagonist Therapeutics Announces Topline Data from Phase 2 IDEAL Study of PN-943 in Ulcerative Colitis [prnewswire.com]

- 5. researchgate.net [researchgate.net]

- 6. Protagonist Forges Ahead with UC Drug On Strength of Low Dose Data - BioSpace [biospace.com]

The Enigmatic Effects of CI-943 on Locomotor Activity: A Review of Available Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-943, identified as a potential antipsychotic agent, has been a subject of preclinical investigation to characterize its pharmacological profile and therapeutic potential. A key aspect of assessing novel antipsychotic candidates is their effect on locomotor activity, which can provide insights into their potential for producing extrapyramidal side effects (EPS) or sedative properties. This technical guide synthesizes the currently accessible information regarding the in vivo effects of this compound on locomotor activity, drawing from the limited available scientific literature. It is important to note that a comprehensive analysis is hindered by the lack of publicly available full-text research articles. The primary source of information is an abstract from a 1989 study by Meltzer et al., which describes the effects of this compound on dopamine neuronal activity.

Core Findings on Dopaminergic Modulation

This compound is characterized as a novel compound that, unlike typical and atypical antipsychotics, does not exhibit affinity for dopamine receptors.[1][2] However, it has been shown to influence dopamine turnover and neuronal activity.

A pivotal study by Meltzer and colleagues in 1989 provides the most direct, albeit limited, insight into the potential effects of this compound on motor function. The research, focused on the electrophysiological activity of A9 and A10 dopamine neurons, revealed the following:

-

Acute Administration:

-

At doses of 10-20 mg/kg administered intraperitoneally (i.p.), this compound did not alter the baseline firing rate of dopamine neurons.[1]

-

A higher dose of 40 mg/kg administered orally (p.o.) did not increase the number of spontaneously active dopamine neurons.[1]

-

At doses of 20-40 mg/kg i.p., this compound did not antagonize the effects of the dopamine agonist apomorphine or the psychostimulant amphetamine on A9 or A10 dopamine neurons.[1]

-

A high dose of 40 mg/kg i.p. led to a decrease in the firing rate of both A9 and A10 dopamine neurons.[1]

-

-

Chronic Administration:

-

Repeated administration of this compound (36 mg/kg/day p.o. for 21 days) did not affect the number of spontaneously active A9 dopamine neurons but did result in an increase in the number of active A10 neurons.[1]

-

These findings suggest that this compound has a complex and dose-dependent effect on the dopamine system. The lack of dopamine receptor antagonism, coupled with an increase in dopamine turnover, points towards a unique mechanism of action compared to traditional antipsychotics.[2] The reduction in neuronal firing at high acute doses could speculatively translate to a decrease in locomotor activity.

Inferred Effects on Locomotor Activity